molecular formula C9H10N2O4 B1594947 2,4-Dihydroxy-5,6,7,8-tetrahydroquinazoline-6-carboxylic acid CAS No. 5439-88-3

2,4-Dihydroxy-5,6,7,8-tetrahydroquinazoline-6-carboxylic acid

Cat. No. B1594947
CAS RN: 5439-88-3
M. Wt: 210.19 g/mol
InChI Key: IQXZHAQXJGOMQG-UHFFFAOYSA-N
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Description

“2,4-Dihydroxy-5,6,7,8-tetrahydroquinazoline-6-carboxylic acid” is a chemical compound with the CAS Number: 5439-88-3 . It has a molecular weight of 210.19 . The compound is white to yellow solid in its physical form .


Molecular Structure Analysis

The IUPAC name of this compound is 2,4-dihydroxy-5,6,7,8-tetrahydroquinazoline-6-carboxylic acid . The InChI code for this compound is 1S/C9H10N2O4/c12-7-5-3-4 (8 (13)14)1-2-6 (5)10-9 (15)11-7/h4H,1-3H2, (H,13,14) (H2,10,11,12,15) .


Physical And Chemical Properties Analysis

The compound is a white to yellow solid . More detailed physical and chemical properties could not be found from the web search results.

Scientific Research Applications

NMDA Receptor Antagonism

2-Carboxy-1,2,3,4-tetrahydroquinoline derivatives, related to 2,4-Dihydroxy-5,6,7,8-tetrahydroquinazoline-6-carboxylic acid, have been studied for their antagonist activity at the glycine site on the NMDA receptor. These compounds, derived from kynurenic acid, have shown varying levels of potency, influenced by their structural conformations and the presence of specific substituents, highlighting their potential in modulating NMDA receptor activities (Carling et al., 1992).

Synthesis and Antiparasitic Activity

Studies have been conducted on the synthesis of 2,4-diamino-6-(arylmethyl)-5,6,7,8-tetrahydroquinazoline analogues, examining their potential as antiparasitic and antitumor agents. These compounds have shown inhibitory effects against dihydrofolate reductase enzymes from various sources and demonstrated significant potential in suppressing the growth of certain parasites and tumor cells (Rosowsky et al., 1999).

Palladium-Catalyzed Synthesis

The compound has been involved in studies focusing on palladium-catalyzed oxidative cyclization-alkoxycarbonylation reactions. These studies are significant for the development of new synthetic routes and methodologies in organic chemistry, which could be applicable to a variety of heterocyclic derivatives (Bacchi et al., 2005).

Biological Activities of Analogues

There has been significant research into the biological activities of various analogues of 2,4-dihydroxy-5,6,7,8-tetrahydroquinazoline-6-carboxylic acid. These studies have revealed their potential as inhibitors of dihydrofolate reductase, showing promising results against pathogens like Pneumocystis carinii and Toxoplasma gondii, as well as antitumor properties (Gangjee et al., 1995).

Conformational Studies

Conformational and stereochemical studies of related tetrahydroquinoline derivatives have provided insights into their chemical behavior and potential applications in medicinal chemistry. These studies help in understanding the structural requirements for their biological activity (Armarego & Milloy, 1973).

Photochemistry Applications

Research has also explored the photochemical properties of related quinoline derivatives, such as their potential as photolabile protecting groups. This has implications for their use in photochemistry and the development of light-sensitive compounds (Fedoryak & Dore, 2002).

Safety And Hazards

For safety information, it’s recommended to refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer .

properties

IUPAC Name

2,4-dioxo-5,6,7,8-tetrahydro-1H-quinazoline-6-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O4/c12-7-5-3-4(8(13)14)1-2-6(5)10-9(15)11-7/h4H,1-3H2,(H,13,14)(H2,10,11,12,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQXZHAQXJGOMQG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(CC1C(=O)O)C(=O)NC(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00280082
Record name 2,4-dioxo-1,2,3,4,5,6,7,8-octahydroquinazoline-6-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00280082
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4-Dihydroxy-5,6,7,8-tetrahydroquinazoline-6-carboxylic acid

CAS RN

5439-88-3
Record name 5439-88-3
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=15392
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2,4-dioxo-1,2,3,4,5,6,7,8-octahydroquinazoline-6-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00280082
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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